molecular formula C8H11N3O3 B1368056 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid CAS No. 1006470-52-5

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid

Cat. No.: B1368056
CAS No.: 1006470-52-5
M. Wt: 197.19 g/mol
InChI Key: NFNRLQULWIMBHD-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. Pyrazole derivatives are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Scientific Research Applications

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-amine with a suitable acylating agent to introduce the oxobutanoic acid moiety. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, with considerations for cost-effectiveness and environmental impact. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-4-carboxylic acid
  • 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-methyl-3,5-diphenyl-1H-pyrazole

Uniqueness

4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-11-5-6(4-9-11)10-7(12)2-3-8(13)14/h4-5H,2-3H2,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNRLQULWIMBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207828
Record name 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006470-52-5
Record name 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006470-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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